1H-Pyrrolo[2,3-c]pyridine-2,3-dione
Overview
Description
1H-Pyrrolo[2,3-c]pyridine-2,3-dione is a chemical compound with the molecular formula C7H4N2O2 . It has a molecular weight of 148.12 . It is a yellow solid .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione is characterized by a pyrrolopyridine core . The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is close to G485, and a group that could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-c]pyridine-2,3-dione is a yellow solid . Its InChI code is 1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11) .Scientific Research Applications
Analgesic and Sedative Activity
Scientific Field
Pharmacology Application Summary This compound has been researched for its potential analgesic and sedative effects. The studies aimed to synthesize new derivatives with improved efficacy in pain management and sedation . Methods of Application :
Antidiabetic Activity
Scientific Field
Endocrinology Application Summary: The derivatives of 1H-pyrrolo[2,3-c]pyridine-2,3-dione have been investigated for their potential to reduce blood glucose levels, which could be beneficial in treating diabetes and related conditions . Methods of Application :
Anticancer Activity
Scientific Field
Oncology Application Summary: Research has been conducted on the anticancer properties of 1H-pyrrolo[2,3-c]pyridine-2,3-dione derivatives, particularly targeting the FGFR signaling pathway in various tumors . Methods of Application :
Antimicrobial Activity
Scientific Field
Microbiology Application Summary: Studies have indicated that 1H-pyrrolo[2,3-c]pyridine-2,3-dione derivatives possess a broad spectrum of antimicrobial activities, including antiviral, antibacterial, antifungal, and antiproliferative effects . Methods of Application :
Aldose Reductase Inhibitory Activity
Scientific Field
Biochemistry Application Summary: The compound’s derivatives have been explored for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications . Methods of Application :
Pain Management
Scientific Field
Neurology Application Summary: The derivatives of 1H-pyrrolo[2,3-c]pyridine-2,3-dione have been evaluated for their use in pain management, particularly in idiopathic and chronic pain conditions . Methods of Application :
Each of these applications demonstrates the versatility of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives in scientific research, with potential benefits across various fields of medicine and healthcare. The detailed methods and results indicate promising avenues for future research and development.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Scientific Field
Molecular Oncology Application Summary: Derivatives of this compound have been developed as potent inhibitors of FGFR, which is crucial in tumor growth and survival . Methods of Application :
- Compound 4h showed potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. It also inhibited breast cancer cell proliferation and migration .
Glycemic Control
Scientific Field
Diabetology Application Summary: The compound’s derivatives have been evaluated for their potential to control elevated blood glucose levels, which is beneficial for various glycemic disorders . Methods of Application :
- The derivatives were effective in reducing blood glucose, indicating their use in the prevention and treatment of diabetes and related conditions .
Selective Anticancer Activity
Scientific Field
Cancer Pharmacology Application Summary: Certain derivatives have shown selective growth inhibitory effects on renal and breast cancer cell lines . Methods of Application :
- The compound 6d was selective against renal and breast cancer sub-panel cell lines, with growth inhibitory percentages of 46.6 and 50.9, respectively .
Organic Electronics
Scientific Field
Materials Science Application Summary: A new electron acceptor based on pyrrolo[3,4-c]pyridine-1,2-dione was synthesized for use in donor–acceptor type conjugated polymers . Methods of Application :
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRCGUXSOLNRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626729 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |
CAS RN |
92635-33-1 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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